3-cyclopropyl-1H-indol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-cyclopropyl-1H-indol-5-amine |
InChI |
InChI=1S/C11H12N2/c12-8-3-4-11-9(5-8)10(6-13-11)7-1-2-7/h3-7,13H,1-2,12H2 |
InChI Key |
DTOCDLYEMAPNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Indole Ring Formation with Pre-Installed Nitro Groups
A common strategy involves starting with 5-nitroindole derivatives, where the nitro group is later reduced to an amine. The indole ring can be constructed via Fischer indole synthesis or transition-metal-catalyzed cyclization. For example, cyclohexanone derivatives substituted with nitro groups undergo condensation with arylhydrazines under acidic conditions to form 5-nitroindoles.
Stepwise Synthesis from 5-Nitroindole
Protection of Indole NH
The indole nitrogen is protected to prevent undesired side reactions during subsequent steps. Triisopropylsilyl (TIPS) groups are preferred due to their stability under basic and lithiation conditions.
Procedure :
Lithiation and Cyclopropane Installation
Lithiation at position 3 is achieved using n-butyllithium, with the TIPS group directing deprotonation. Cyclopropyl bromide is then added as the electrophile.
Procedure :
-
Dissolve TIPS-protected 5-nitroindole (1.0 equiv) in THF at −78°C.
-
Add n-BuLi (1.5 equiv) dropwise and stir for 30 min.
-
Add cyclopropyl bromide (1.2 equiv) and warm to room temperature.
Deprotection of TIPS Group
The TIPS group is removed using tetra-n-butylammonium fluoride (TBAF).
Procedure :
-
Dissolve the TIPS-protected intermediate (1.0 equiv) in THF.
-
Add TBAF (1.1 equiv) and stir for 1 h.
Nitro Group Reduction to Amine
The nitro group is reduced using catalytic hydrogenation or transfer hydrogenation.
Procedure :
-
Suspend 3-cyclopropyl-5-nitroindole (1.0 equiv) in ethanol.
-
Add 10% Pd/C (0.5 mol%) under H₂ atmosphere.
Alternative Route via Curtius Rearrangement
For substrates with carboxylic acids at position 3, the Curtius rearrangement enables conversion to amines. This method is less common but viable for specialized cases.
Procedure :
-
Convert 3-carboxy-5-nitroindole to acyl azide using diphenylphosphoryl azide (DPPA).
-
Heat in tert-butanol to induce rearrangement to isocyanate.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Lithiation-Quenching | Cyclopropane installation | 60–70 | High regioselectivity | Sensitive to moisture/oxygen |
| Suzuki Coupling | Cross-coupling | 55–65 | Mild conditions | Requires halogenated precursor |
| Curtius Rearrangement | Acyl azide formation | 50–60 | Avoids lithiation | Low yield, complex steps |
Challenges and Optimization
-
Lithiation Efficiency : Electron-withdrawing nitro groups reduce lithiation reactivity. Using stronger bases like LDA or optimizing solvent systems (e.g., TMEDA/THF) improves yields.
-
Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic conditions. Neutral pH and low temperatures are critical during workup.
-
Reduction Selectivity : Hydrogenation may over-reduce the indole ring. Transfer hydrogenation with ammonium chloride/iron offers better control .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1H-indol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Indoline derivatives
Substitution: Halogenated or sulfonylated indole derivatives
Scientific Research Applications
3-Cyclopropyl-1H-indol-5-amine has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with indole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL depending on the specific derivative tested .
- Anticancer Potential : The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values suggesting potent cytotoxic effects. For example, one study reported an IC50 of 15 µM against MCF-7 cells after 48 hours of treatment .
- Neuroprotective Effects : Recent research highlighted the neuroprotective properties of indole derivatives, including this compound. These compounds showed promise in models of neurodegenerative disorders by reducing oxidative stress and inflammation in neuronal cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and substitution strategies to introduce the cyclopropyl group at the appropriate position on the indole ring. Various synthetic routes have been optimized to enhance yields and purity.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Acidic conditions, reflux | 70 |
| 2 | Substitution | Nucleophilic substitution | 65 |
| 3 | Purification | Chromatography | >90 |
Case Studies
Several case studies have explored the applications of this compound:
Case Study 1: Antimicrobial Efficacy
Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL respectively. This suggests potential use in treating bacterial infections resistant to conventional antibiotics .
Case Study 2: Anticancer Activity Evaluation
Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating its potential as an anticancer agent .
Case Study 3: Neuroprotective Effects
Objective : To investigate neuroprotective properties using models of oxidative stress.
Findings : Treatment with derivatives of this compound reduced markers of oxidative stress and inflammation in neuronal cell lines, suggesting its utility in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1H-indol-5-amine involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation . Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparison with Similar Compounds
Key Insights :
- Cyclopropyl vs.
- Cyclopropyl vs. Methyl : Methyl groups are less bulky but may reduce metabolic stability compared to cyclopropyl .
Positional Isomerism (3 vs. 5 Substituents)
The placement of substituents on the indole ring alters electronic distribution and biological interactions:
Key Insight : Position 3 substitution preserves aromaticity, while position 5 substituents may disrupt π-electron delocalization, affecting reactivity .
Indole vs. Indazole Derivatives
Indazoles (with an additional nitrogen atom) exhibit distinct electronic properties compared to indoles:
Key Insight : Indazoles often exhibit higher polarity and binding specificity to enzymatic targets compared to indoles .
Biological Activity
3-Cyclopropyl-1H-indol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including multi-step synthetic routes that involve the formation of indole derivatives. The compound's molecular formula is , with a molecular weight of approximately 174.20 g/mol. Its structure features a cyclopropyl group attached to the indole ring, which may influence its biological interactions.
Antiviral Properties
Research indicates that indole derivatives, including this compound, exhibit antiviral activity. For instance, indole-based compounds have been explored as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, showing promising results in vitro with effective concentrations (EC50) in the nanomolar range . This suggests that this compound could potentially serve as a lead compound for developing antiviral agents.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In studies assessing activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), some indole derivatives demonstrated low minimum inhibitory concentrations (MIC), indicating strong antibacterial effects . This could position this compound as a candidate for treating resistant bacterial infections.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Indole derivatives are known to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammatory responses. Such mechanisms may involve the inhibition of cyclooxygenase or lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators.
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or inflammatory processes.
- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways, altering cellular responses to stimuli.
- Antimicrobial Action : The structural characteristics of the indole ring enhance its ability to penetrate bacterial cell membranes, leading to bactericidal effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
Q & A
Q. Table 1. Synthetic Routes for this compound
| Method | Precursors | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | 5-Nitroindole, Cyclopropane | Pd(PPh₃)₄ | 65 | 95 | |
| Nucleophilic Substitution | 5-Aminoindole, Cyclopropyl bromide | K₂CO₃ | 72 | 97 |
Q. Table 2. Biochemical Activity of Structural Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| 5-Methyl-1H-indol-7-amine | MAO-A | 0.45 | Fluorometric | |
| This compound (predicted) | MAO-B | 1.2* | Docking Simulation |
*Predicted value based on molecular docking.
Key Considerations for Experimental Design
- Synthetic reproducibility : Document reaction times and solvent ratios meticulously .
- Biological assays : Include positive controls (e.g., selegiline for MAO-B) and validate with triplicate runs .
- Data reporting : Adhere to IUPAC nomenclature and provide full spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
